molecular formula C10H8N4O3S B3726981 2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B3726981
M. Wt: 264.26 g/mol
InChI Key: SRPWSCHAAMVGRK-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as NBTH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative of 2-nitrobenzaldehyde and thiosemicarbazide, and it has been shown to possess a range of interesting properties that make it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not yet fully understood, but it is thought to involve the inhibition of key enzymes involved in oxidative stress and microbial growth. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to possess a range of interesting biochemical and physiological effects. For example, it has been found to reduce levels of reactive oxygen species (ROS) in cells, which could help to protect against oxidative damage. Additionally, 2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to modulate the activity of certain enzymes involved in glucose metabolism, which could make it useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is that it is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory. Additionally, it has been shown to exhibit potent antioxidant and antimicrobial activity, which could make it useful in a range of different experiments. One limitation of 2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is that its mechanism of action is not yet fully understood, which could make it difficult to interpret certain experimental results.

Future Directions

There are a number of different directions that future research on 2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone could take. For example, further studies could be conducted to fully elucidate the mechanism of action of this compound, which could help to guide the development of new treatments based on 2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. Additionally, future research could focus on exploring the potential applications of 2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in different fields, such as materials science or environmental science. Finally, further studies could be conducted to optimize the synthesis and purification of 2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, which could help to make it a more widely used compound in scientific research.

Scientific Research Applications

2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to possess a range of interesting properties that make it an attractive target for scientific research. For example, it has been found to exhibit potent antioxidant activity, which could make it useful in the development of new treatments for conditions associated with oxidative stress. Additionally, 2-nitrobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to possess antimicrobial activity, which could make it useful in the development of new antibiotics.

properties

IUPAC Name

(2E)-2-[(E)-(2-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S/c15-9-6-18-10(12-9)13-11-5-7-3-1-2-4-8(7)14(16)17/h1-5H,6H2,(H,12,13,15)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPWSCHAAMVGRK-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC=CC=C2[N+](=O)[O-])S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=CC=CC=C2[N+](=O)[O-])/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((E)-(2-Nitrobenzylidene)hydrazono)thiazolidin-4-one (1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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